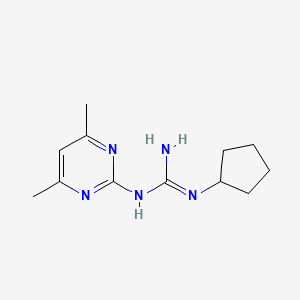

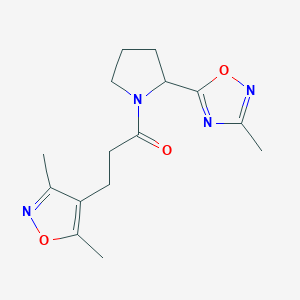

N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

カタログ番号 B2355480

CAS番号:

376615-19-9

分子量: 233.319

InChIキー: MXAGYENWQPEUGW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives has been described . Another study reported the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone and ethyl bromoacetate, leading to the regioselective synthesis of derivatives 2-aminoimidazole .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” consists of 12 carbon atoms, 19 hydrogen atoms, and 5 nitrogen atoms . The predicted density of the compound is 1.27±0.1 g/cm3 .Physical And Chemical Properties Analysis

“N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” has a predicted density of 1.27±0.1 g/cm3 and a predicted boiling point of 382.3±45.0 °C . The molecular weight of the compound is 233.31 .科学的研究の応用

Synthesis and Chemical Properties

- N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives have been synthesized for exploring their chemical properties and potential applications. For instance, cyclization reactions with α-bromoacetophenone and ethyl bromoacetate have been studied to produce derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one, respectively. These reactions were analyzed using quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography (Shestakov et al., 2011).

Antibacterial Applications

- Research has explored the use of N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives in the synthesis of new heterocyclic compounds with antibacterial properties. For example, reactions involving precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate led to the creation of compounds with significant antibacterial activity (Azab et al., 2013).

Reactions with Other Compounds

- The reactivity of N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives with various compounds has been a subject of study. For instance, its reaction with benzaldehyde has been investigated, resulting in specific chemical structures supported by NMR and spectral data (Sachdeva et al., 2008).

Electrophilic Reactions

- Studies have also focused on the electrophilic reactions of 4,6-dimethylpyrimidin-2-ylcyanamide with compounds like tryptamines and histamine, leading to the formation of disubstituted guanidines. This area of research provides insight into molecular parameters and predictions on the direction of electrophilic attack based on molecular orbital and electrostatic potential maps (Shestakov et al., 2007).

Pharmaceutical Synthesis

- The compound's derivatives have been utilized in the synthesis of pharmaceutical compounds. For example, it has been used in the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase, showcasing its potential in drug development (Yankun et al., 2011).

特性

IUPAC Name |

2-cyclopentyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5/c1-8-7-9(2)15-12(14-8)17-11(13)16-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H3,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAGYENWQPEUGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=NC2CCCC2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2355397.png)

![N~1~-(4-chlorobenzyl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2355398.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355399.png)

![4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide](/img/structure/B2355400.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2355401.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355405.png)

![N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2355406.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide](/img/structure/B2355408.png)

![8-(4-Fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2355420.png)